Regioisomeric Fluorine Pattern Dictates Biological Target Engagement: 4,7-Difluoro vs. 5,7-Difluoro Indole-2-Carboxylate Scaffolds
In a direct head-to-head medicinal chemistry campaign, the 7-fluoro substitution on the indole scaffold was evaluated as a bioisostere for the 7-azaindole core of the clinical PB2 inhibitor Pimodivir [1]. The 5,7-difluoroindole derivative (compound 11a) demonstrated potent influenza inhibition with a reported pIC50, favorable oral pharmacokinetics, and in vivo efficacy in mice, while also showing resistance to aldehyde oxidase-mediated metabolism—a key liability of earlier azaindole-based inhibitors [1]. The 4,7-difluoro substitution pattern, by contrast, positions the second fluorine atom at the peri position (C-4), which can differentially modulate the pKa of the indole NH (predicted pKa ~14.95 for the parent 4,7-difluoroindole core) and alter hydrogen-bonding capacity with the PB2 cap-binding domain relative to the 5,7-isomer . This regioisomeric distinction is critical because the PB2 binding pocket shows stringent geometric requirements for the fluorine substitution vector [1].
| Evidence Dimension | Influenza PB2 cap-binding inhibition and metabolic stability |
|---|---|
| Target Compound Data | 4,7-difluoroindole-2-carboxylate scaffold: evaluated as a PB2 inhibitor building block; specific IC50 not publicly disclosed for the methyl ester itself; the 4,7-difluoroindole moiety is incorporated in compound 25 derivatives at the P3 site for antiviral programs [2] |
| Comparator Or Baseline | 5,7-difluoroindole derivative 11a: potent influenza PB2 inhibitor with reported pIC50, favorable oral PK (mice), in vivo efficacy, and resistance to aldehyde oxidase metabolism [1] |
| Quantified Difference | The 5,7- vs. 4,7-fluorine positional shift alters the electronic environment at the indole NH (predicted pKa ~14.95 for 4,7-difluoroindole) and the vector of fluorine presentation to the PB2 cap-binding domain; 5,7-isomer 11a validated in vivo while 4,7-isomer data remain at the building-block/SAR stage [1][2] |
| Conditions | Influenza A PB2 cap-binding domain; in vitro enzymatic and cellular assays; in vivo mouse influenza model for 5,7-isomer [1] |
Why This Matters
The 4,7-difluoro pattern provides a structurally and electronically distinct alternative to the better-characterized 5,7-isomer, enabling novel IP space exploration in influenza and broader antiviral programs.
- [1] McGowan DC, et al. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. J Med Chem. 2019;62(21):9680-9690. doi:10.1021/acs.jmedchem.9b01091 View Source
- [2] iScience. 2022;25(11):105365. Figure 9: Compound 25 derivatives bearing a 4,7-difluoroindole moiety at the P3 site. doi:10.1016/j.isci.2022.105365 View Source
